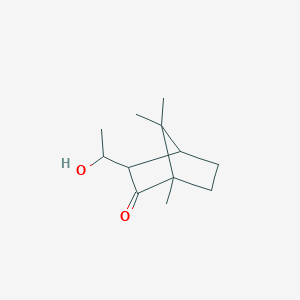

3-(1-Hydroxyethyl)-camphor

Description

3-(1-Hydroxyethyl)-camphor is a camphor derivative featuring a hydroxyethyl group (-CH₂CH₂OH) substituted at the 3-position of the bicyclic camphor scaffold. Camphor derivatives are widely explored for applications ranging from UV protection to asymmetric catalysis, making comparative analysis critical for understanding structure-activity relationships .

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

3-(1-hydroxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C12H20O2/c1-7(13)9-8-5-6-12(4,10(9)14)11(8,2)3/h7-9,13H,5-6H2,1-4H3 |

InChI Key |

NOTZMKCPODQQNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1C2CCC(C1=O)(C2(C)C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Methylbenzylidene)camphor (4-MBC)

- Structure : A benzylidene group (-CH=C₆H₄CH₃) at the 3-position.

- Applications : Primarily used as a UV-B absorber in sunscreens due to its strong absorption in the 290–320 nm range .

- Safety: Linked to contact allergies, as noted in patch testing studies .

- Regulatory Status : Evaluated by the Scientific Committee on Consumer Safety (SCCS) for cosmetic use .

Comparison with 3-(1-Hydroxyethyl)-camphor :

The hydroxyethyl group in 3-(1-Hydroxyethyl)-camphor likely enhances hydrophilicity compared to the hydrophobic benzylidene group in 4-MBC. This difference may reduce skin permeation and improve biocompatibility but could diminish UV absorption efficiency due to altered electron conjugation .

3-(Trifluoroacetyl)camphor

- Structure : A trifluoroacetyl group (-COCF₃) at the 3-position.

- Applications : Used in chiral resolution and asymmetric synthesis, leveraging camphor’s inherent chirality .

- Properties : The electron-withdrawing CF₃ group increases electrophilicity, facilitating nucleophilic reactions.

3-Hydroxy-3-pyridylcamphor Derivatives

- Structure : A pyridyl-alcohol group at the 3-position.

- Applications : Serve as chiral ligands in asymmetric catalysis, such as in enantioselective aldol reactions .

- Synthesis: Prepared via oxidation and condensation reactions starting from camphorquinone .

Comparison with 3-(1-Hydroxyethyl)-camphor :

The hydroxyethyl group may offer simpler synthetic routes compared to pyridyl-alcohol derivatives. However, the absence of a nitrogen heterocycle could limit its catalytic versatility .

Camphor Sulfonic Acid (CSA)

- Structure : A sulfonic acid group (-SO₃H) at the camphor scaffold.

- Applications : Utilized as a dopant in conductive polymers (e.g., polyaniline) to enhance electrical conductivity .

- Properties : High acidity and solubility in polar solvents.

Comparison with 3-(1-Hydroxyethyl)-camphor :

The hydroxyethyl group lacks the strong acidic character of CSA, limiting its use in doping applications. However, it may exhibit better biocompatibility for biomedical uses .

Data Tables

Table 1: Structural and Functional Comparison of Camphor Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.